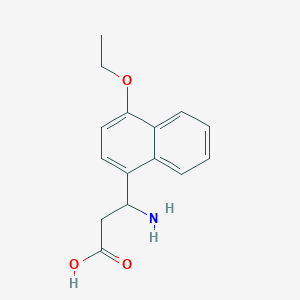3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid
CAS No.: 612047-63-9
Cat. No.: VC2006399
Molecular Formula: C15H17NO3
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 612047-63-9 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18) |
| Standard InChI Key | RAUZHNFVXCYZRQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is a synthetic amino acid derivative featuring a naphthalene core substituted with an ethoxy group and an amino acid moiety. The compound's key identifiers and structural details are presented in Table 1.
Table 1. Chemical Identity of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid
| Parameter | Information |
|---|---|
| IUPAC Name | 3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid |
| CAS Registry Number | 612047-63-9 |
| Molecular Formula | C₁₅H₁₇NO₃ |
| Molecular Weight | 259.3 g/mol |
| Standard InChI | InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18) |
| Standard InChIKey | RAUZHNFVXCYZRQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
The structure of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid consists of a naphthalene ring system with an ethoxy group at the 4-position and an amino acid moiety (3-amino-3-propanoic acid) at the 1-position. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.
Physicochemical Properties
Physical State and Appearance
3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is typically observed as a solid at room temperature, consistent with the physical states of structurally related compounds such as 3-amino-3-naphthalen-1-yl-propionic acid, which is reported as a solid .
Spectroscopic Properties
The compound's structure suggests characteristic spectroscopic patterns that would be valuable for identification and purity assessment. The naphthalene core typically exhibits distinctive ultraviolet absorption patterns, while the amino and carboxylic acid functional groups contribute to characteristic infrared absorption bands.
Structural Analogs and Related Compounds
Several structural analogs of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid have been reported in the scientific literature and chemical databases. Understanding these analogs provides valuable context for predicting properties and potential applications of the title compound.
Naphthalene-Based Analogs
The closest structural analogs include:
-
3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 100393-41-7) - This compound lacks the ethoxy substituent at the 4-position of the naphthalene ring .
-
(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 275826-46-5) - This is the enantiomerically pure S-isomer of the above compound, suggesting potential stereoisomers of the title compound may also exist .
-
3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid - This analog contains a methoxy group instead of an ethoxy group at the 4-position of the naphthalene ring .
Table 2. Comparison of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid | C₁₅H₁₇NO₃ | 259.3 g/mol | Reference compound |
| 3-Amino-3-(naphthalen-1-yl)propanoic acid | C₁₃H₁₃NO₂ | 215.25 g/mol | Lacks ethoxy group |
| 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | C₁₄H₁₅NO₃ | 245.27 g/mol | Contains methoxy instead of ethoxy |
| 3-Amino-3-(4-ethoxyphenyl)propanoic acid | C₁₁H₁₅NO₃ | 209.24 g/mol | Contains phenyl instead of naphthalene |
Phenyl-Based Analogs
3-Amino-3-(4-ethoxyphenyl)propanoic acid (CAS: 38499-22-8) represents another significant analog where the naphthalene core is replaced with a simpler phenyl ring while maintaining the ethoxy substituent and amino acid moiety .
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound features several reactive functional groups:
-
The amino group can participate in condensation reactions with aldehydes, ketones, and carboxylic acid derivatives.
-
The carboxylic acid moiety can form esters, amides, and other carboxylic acid derivatives.
-
The aromatic naphthalene core can potentially undergo electrophilic aromatic substitution reactions, although the reactivity would be influenced by the existing substituents.
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) of 3-amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid and its analogs provides insights into how structural modifications might influence biological activity and physicochemical properties.
Effect of Naphthalene Substitution
The positioning of the ethoxy group at the 4-position of the naphthalene ring likely influences:
-
Lipophilicity and membrane permeability
-
Electronic properties of the aromatic system
-
Steric considerations in potential binding interactions
Role of the Amino Acid Moiety
The 3-amino-3-propanoic acid moiety contains both a basic amino group and an acidic carboxylic acid group, contributing to:
-
Amphoteric behavior typical of amino acids
-
Potential for ionization-dependent solubility
-
Capability for hydrogen bonding and ionic interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume